5-But-2-ynylimidazolidine-2,4-dione
Description
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-but-2-ynylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O2/c1-2-3-4-5-6(10)9-7(11)8-5/h5H,4H2,1H3,(H2,8,9,10,11) |
InChI Key |
WMKCRDMCEAEAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1C(=O)NC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-But-2-ynylimidazolidine-2,4-dione
General Synthetic Strategy
The preparation of imidazolidine-2,4-dione derivatives typically involves the construction of the imidazolidine ring bearing two keto groups at positions 2 and 4, followed by substitution at the 5-position. The but-2-ynyl substituent introduces an alkyne functionality, which requires careful handling during synthesis.
Two main synthetic routes are generally employed:
Route A: Cyclization of appropriate amino acid derivatives or diamines with diketones or isocyanates, followed by alkynylation at the 5-position.
Route B: Knoevenagel-type condensation of imidazolidine-2,4-dione with aldehydes or alkynyl aldehydes to introduce the but-2-ynylidene substituent at the 5-position.
Specific Synthetic Procedures
Synthesis via Knoevenagel Condensation
A widely used method for preparing 5-substituted imidazolidine-2,4-diones involves the Knoevenagel condensation of imidazolidine-2,4-dione with aldehydes under basic or catalytic conditions.
Reagents: Imidazolidine-2,4-dione, but-2-ynal (or an appropriate butynyl aldehyde), piperidine or other amine catalysts, ethanol or other suitable solvents.
Procedure: The imidazolidine-2,4-dione is refluxed with but-2-ynal in ethanol in the presence of catalytic piperidine. The reaction is monitored by thin-layer chromatography (TLC) and typically completes within 8-9 hours. The product precipitates upon acidification and is purified by recrystallization.
Outcome: This method yields 5-(but-2-ynylidene)imidazolidine-2,4-dione derivatives with good purity and yield.
This approach is supported by analogous syntheses of 5-arylidene-thiazolidine-2,4-dione derivatives, which have been extensively reported with yields ranging from 70% to 87% and characterized by IR, NMR, and melting point data.
Cyclization Using Amino Acid Derivatives and Isocyanates
Another approach involves the synthesis of imidazolidine-2,4-dione rings by reacting amino acids with phenyl isocyanate or related isocyanates, followed by ring closure and substitution.
Reagents: Amino acid derivatives (e.g., phenylglycine derivatives), phenyl isocyanate, acid hydrolysis agents.
Procedure: The amino acid reacts with phenyl isocyanate to form a urea intermediate, which undergoes cyclization and acid hydrolysis to form the imidazolidine-2,4-dione core. Subsequent substitution at the 5-position can be achieved by reaction with alkynyl halides or via cross-coupling reactions.
Outcome: This method has been demonstrated to yield various 5-substituted imidazolidine-2,4-dione derivatives with yields typically above 70%, confirmed by spectral data.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol, or Ethanol/Water mixtures | Solvent choice affects solubility and yield |
| Catalyst/Base | Piperidine, Triethylamine | Catalyzes Knoevenagel condensation |
| Temperature | Reflux (approx. 78°C for ethanol) | Ensures reaction completion |
| Reaction Time | 8-10 hours | Monitored by TLC |
| Purification | Acidification, filtration, recrystallization | Typically from ethanol or ethanol/water |
Characterization Data Summary
| Technique | Observed Data | Interpretation |
|---|---|---|
| IR Spectroscopy | 1670–1775 cm⁻¹ (C=O stretching), 1566 cm⁻¹ (C=C) | Confirms carbonyl and alkene groups |
| ¹H NMR | Singlets for NH and alkynyl protons; chemical shifts ~2.0-6.0 ppm | Confirms substitution pattern |
| ¹³C NMR | Signals for carbonyl carbons (~170 ppm), alkyne carbons (~80-90 ppm) | Confirms ring and alkyne carbons |
| Melting Point | Typically 180–290°C depending on substitution | Purity and identity confirmation |
Analysis of Preparation Methods
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Knoevenagel Condensation | Straightforward, good yields, mild conditions | Requires availability of aldehydes |
| Amino Acid/Isocyanate Cyclization | Allows diverse substitution, high purity | Multi-step, requires specific amino acid derivatives |
Scalability and Industrial Relevance
The Knoevenagel condensation method is amenable to scale-up due to its simplicity and use of common reagents. The amino acid/isocyanate route, while more complex, allows for structural diversity, potentially useful in pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions: 5-But-2-ynylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
One of the primary applications of 5-but-2-ynylimidazolidine-2,4-dione is its role as an antagonist of the G-protein-coupled receptor GPR84. This receptor is implicated in several inflammatory conditions such as inflammatory bowel diseases (IBD), rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD) . The compound has shown promise in preclinical studies for treating these conditions by modulating immune responses.
Neuroinflammatory Conditions
Research indicates that compounds similar to this compound may also be effective in managing neuroinflammatory conditions. The modulation of GPR84 can help alleviate symptoms associated with neuroinflammation, potentially offering therapeutic avenues for diseases like multiple sclerosis and Alzheimer's disease .
Pharmacological Studies
Antimicrobial Activity
Studies have demonstrated that derivatives of imidazolidine-2,4-dione compounds exhibit antimicrobial properties. For instance, certain synthesized derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may have potential as an antimicrobial agent . The structure-activity relationship (SAR) studies are crucial for optimizing these properties.
Cardiovascular Effects
In vivo studies on related compounds have revealed cardiovascular effects such as hypotension and bradycardia. These effects are believed to be mediated through interactions with endothelial receptors and nitric oxide release . Such findings open avenues for exploring the compound's potential in treating cardiovascular diseases.
Synthetic Chemistry
Synthesis Methods
The synthesis of this compound involves several chemical reactions that can be adapted to create various analogs with modified properties. The synthesis typically includes steps such as alkylation and cyclization reactions that allow for structural diversity . This adaptability is essential for developing targeted therapeutics.
Case Studies
Mechanism of Action
The mechanism of action of 5-But-2-ynylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In the case of its anticonvulsant activity, it is believed to modulate the activity of neurotransmitters in the brain, thereby reducing the occurrence of seizures .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The substituent at the 5-position of imidazolidine-2,4-dione significantly impacts molecular properties. Key comparisons include:
Key Observations :
- Solubility : Bulky substituents (e.g., butyl + methyl) correlate with lower solubility, as seen in 5-butyl-5-methylimidazolidine-2,4-dione (density 1.045 g/cm³) . The alkyne group in this compound may further reduce solubility due to hydrophobicity.
Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-dione derivatives (e.g., pioglitazone hydrochloride) exhibit antidiabetic activity via PPAR-γ modulation but face safety concerns (e.g., bladder cancer risk) . Modifications at C-5, such as introducing halogen or methoxy groups, improve lipid peroxidation inhibition (23.0–84.2%) and ADME profiles . For example:
- 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione : 84.2% lipid peroxidation inhibition (vs. Trolox: 62.3%) .
Imidazolidine-2,4-dione Derivatives
For example:
- 5-Isopropylimidazolidine-2,4-dione : Polar interactions (dipole moment 2.12 Debye) and hydrogen-bonding capacity may enhance target binding .
- This compound : The alkyne group could stabilize π-π interactions or serve as a click chemistry handle for prodrug development, though this remains speculative without direct data.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 5-But-2-ynylimidazolidine-2,4-dione, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of imidazolidine-2,4-dione derivatives typically involves cyclization reactions using urea or thiourea with α-ketoesters or α-ketoamides under basic conditions. For example, sodium hydroxide is commonly used as a base, and heating (80–100°C) facilitates ring formation . Optimization includes adjusting stoichiometry, solvent selection (e.g., ethanol or DMF), and reaction time. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>98%) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imidazolidine ring and substituent positions. Mass spectrometry (MS) validates molecular weight, while elemental analysis (C, H, N, O) ensures purity. For example, 5,5-diphenylimidazolidine-2,4-dione was characterized via ¹H NMR (δ 7.3–7.5 ppm for aromatic protons) and MS (m/z 266 [M⁺]) . Infrared (IR) spectroscopy can confirm carbonyl stretches (~1750 cm⁻¹) .
Q. What are the solubility and stability profiles of imidazolidine-2,4-dione derivatives, and how do they influence experimental design?
- Methodological Answer : Imidazolidine-2,4-diones are generally polar but exhibit limited aqueous solubility. Solubility testing in DMSO, ethanol, or aqueous buffers (pH 7.4) is recommended for biological assays. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and light exposure guide storage protocols (e.g., desiccated, inert atmosphere) .
Advanced Research Questions
Q. How do substitution patterns (e.g., but-2-ynyl groups) on the imidazolidine-2,4-dione core affect biological activity and pharmacokinetics?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are conducted by synthesizing analogs with varying substituents (e.g., alkyl, aryl, or heterocyclic groups). For example, 5-(3-methylbenzylidene) derivatives showed enhanced anticancer activity due to improved lipophilicity and target binding . Computational modeling (e.g., molecular docking) predicts interactions with biological targets like kinases or receptors, guiding rational design .
Q. What experimental strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Reproducibility is ensured by:
- Validating purity via HPLC or NMR.
- Standardizing assay protocols (e.g., MTT vs. apoptosis assays).
- Cross-referencing with structural analogs (e.g., thiazolidine-2,4-diones) to identify scaffold-specific trends .
Q. How can multi-component reactions (MCRs) improve the efficiency of synthesizing imidazolidine-2,4-dione derivatives?
- Methodological Answer : MCRs like the Ugi or Passerini reactions enable rapid generation of diverse libraries. For example, 3-7MCRs produced imidazolidine-2,4-diones with thiophene or benzofuran substituents in one pot, reducing steps and improving yields (60–85%) . Reaction optimization includes screening catalysts (e.g., Lewis acids) and solvent systems (e.g., ethanol/water mixtures) .
Q. What mechanisms underlie the biological activity of this compound, and how are they experimentally validated?
- Methodological Answer : Hypothesized mechanisms (e.g., enzyme inhibition or receptor antagonism) are tested via:
- In vitro assays : Kinase inhibition profiling or fluorescence-based binding assays.
- In silico studies : Molecular dynamics simulations to assess target stability.
- Animal models : Pharmacokinetic studies (e.g., bioavailability, half-life) in rodents .
Data Analysis and Optimization
Q. How is sodium hydroxide consumption analyzed during synthesis, and what does it reveal about reaction efficiency?
- Methodological Answer : Titration with HCl quantifies unreacted NaOH, indicating reaction completion. For example, 5,5-diphenylimidazolidine-2,4-dione required 0.1M NaOH (8.5 mL) for neutralization, correlating with 92% yield . Excess base may hydrolyze the product, necessitating pH control .
Q. What computational tools are used to predict the metabolic stability of imidazolidine-2,4-dione derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
